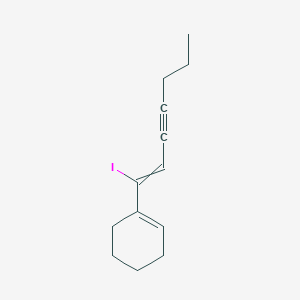
1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is a complex organic compound characterized by the presence of an iodine atom, a hept-1-en-3-yn group, and a cyclohexene ring. This compound is of interest due to its unique structure, which combines elements of alkenes, alkynes, and halides, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene typically involves the iodination of a precursor compound. One common method is the reaction of hept-1-en-3-yne with iodine in the presence of a catalyst to form the iodoalkyne intermediate. This intermediate is then reacted with cyclohexene under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products: The major products formed from these reactions include epoxides, ketones, alkenes, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the alkyne group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Iodo-1-heptyne: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: Lacks the iodine and alkyne groups, making it less reactive.
Hept-1-en-3-yne: Similar alkyne structure but without the iodine and cyclohexene components.
Uniqueness: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is unique due to its combination of an iodine atom, an alkyne group, and a cyclohexene ring. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
919123-66-3 |
|---|---|
Formule moléculaire |
C13H17I |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
1-(1-iodohept-1-en-3-ynyl)cyclohexene |
InChI |
InChI=1S/C13H17I/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h9,11H,2-3,5-7,10H2,1H3 |
Clé InChI |
RJGIYJGKTQLSFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC=C(C1=CCCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
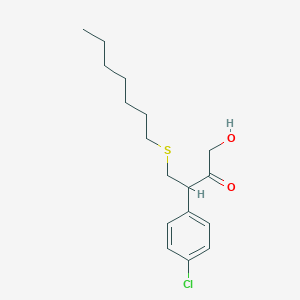

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
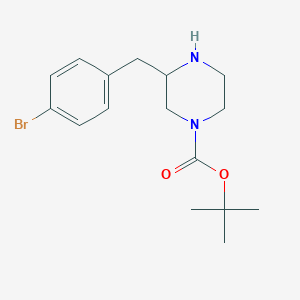
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

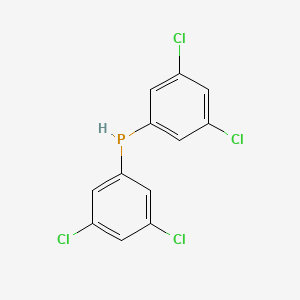

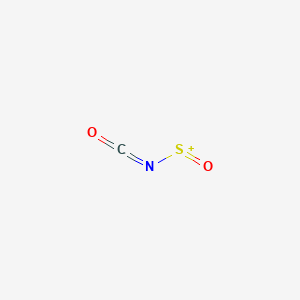

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
